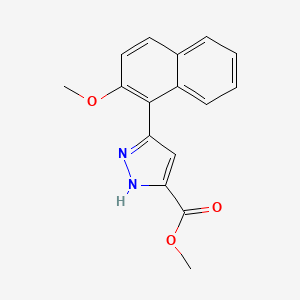

methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

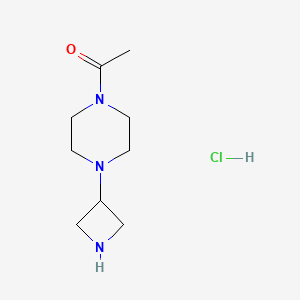

The synthesis of this compound involves the reaction between 2-hydroxy-1-naphthaldehyde and 2-pyrazinoic acid hydrazide . The resulting product is characterized by several experimental techniques, including Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, nuclear magnetic resonance (NMR), and UV-vis spectral methods . The compound’s crystal structure has been determined, and its molecular geometry is well-defined .

Molecular Structure Analysis

The molecular structure of methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate consists of a pyrazole ring attached to a naphthalene moiety. The optimized structure, obtained using density functional theory (DFT), confirms the minimum energy conformation . Refer to Figure 1 for the visual representation of the molecular structure.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate is involved in the synthesis and characterization of new compounds with potential bioactive properties. For instance, research has explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with some showing cytotoxic activity against cancer cells. These compounds are synthesized from reactions involving similar structures, demonstrating the versatility of pyrazole derivatives in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Corrosion Inhibition

Pyrazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals from corrosion in acidic environments. For example, specific pyrazole compounds have shown significant efficiency in inhibiting mild steel corrosion in hydrochloric acid solution, highlighting the potential industrial applications of these compounds (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Biological Activity

The biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties has been explored, with some derivatives showing synergistic effects with antitumor drugs in chemotherapy for brain tumors. These studies indicate the potential of pyrazole derivatives in enhancing the efficacy of existing cancer treatments (Kletskov et al., 2018).

Molecular Structure Analysis

Research into the molecular structure of pyrazoline derivatives, such as methyl 5-benzoyl-1-(2-methoxycarbonylphenyl)-2-pyrazoline-3-carboxylate, provides insights into their chemical properties and potential applications. The analysis of molecular structures helps in understanding the reactivity and interaction of these compounds with biological targets (Pilati & Casalone, 1994).

Antimicrobial and Antioxidant Studies

Pyrazole analogues have been synthesized and evaluated for their antimicrobial and antioxidant properties. Compounds with specific substitutions have shown promising activities, suggesting their potential use in developing new antimicrobial and antioxidant agents (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Electrochemical Synthesis

The electrochemical synthesis of organic compounds using pyrazolone derivatives demonstrates a green approach to producing materials with potential medical applications. Such methods highlight the versatility and environmental benefits of using pyrazolone derivatives in organic synthesis (Zhad, Banitaba, Roozbahani, & Davarani, 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing their function and leading to a range of biological effects .

Mode of Action

The compound likely interacts with its targets, leading to changes in their activity. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and modulating its function .

Biochemical Pathways

For instance, it could affect the signaling pathways associated with the targets it interacts with, leading to downstream effects .

Result of Action

The effects would depend on the specific targets the compound interacts with and the resulting changes in cellular functions .

Action Environment

The action, efficacy, and stability of methyl 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxylate can be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is present .

Eigenschaften

IUPAC Name |

methyl 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-14-8-7-10-5-3-4-6-11(10)15(14)12-9-13(18-17-12)16(19)21-2/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFRWOJSRHRMDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)

![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)

![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2963465.png)

![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)

![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)

![4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2963469.png)

![(Z)-ethyl 3-allyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2963471.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2963472.png)

![2-Chloro-N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]propanamide](/img/structure/B2963475.png)